(S)-2-(3-Bromophenylsulfonamido)-3-(3-cyanophenyl)propanoic acid is a complex organic compound with significant implications in medicinal chemistry and pharmacology. This compound features a sulfonamide functional group, which is known for its biological activity, particularly in the development of therapeutic agents. The compound's structure includes a bromophenyl group and a cyanophenyl moiety, contributing to its unique chemical properties and potential applications.
The compound is classified under various categories such as aromatic compounds, sulfonamides, and amino acids. Its molecular weight is approximately 290.25 g/mol, and it can be identified by its CAS number 57213-48-6. The compound's detailed chemical structure can be represented by the SMILES notation: N[C@@H](Cc1cccc(c1)C#N)C(O)=O .
(S)-2-(3-Bromophenylsulfonamido)-3-(3-cyanophenyl)propanoic acid falls under the following classifications:
The synthesis of (S)-2-(3-Bromophenylsulfonamido)-3-(3-cyanophenyl)propanoic acid typically involves multi-step organic reactions, including:
The synthesis requires careful control of reaction conditions such as temperature, pH, and solvent choice to ensure high yields and purity of the final product. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are employed to confirm the structure and purity of the synthesized compound.
The molecular structure of (S)-2-(3-Bromophenylsulfonamido)-3-(3-cyanophenyl)propanoic acid features:
The structural formula can be summarized as follows:
(S)-2-(3-Bromophenylsulfonamido)-3-(3-cyanophenyl)propanoic acid participates in various chemical reactions typical for sulfonamide compounds:
These reactions are often facilitated by catalysts or specific reaction conditions (e.g., temperature, solvent) that enhance reactivity while minimizing side reactions.
The mechanism of action for (S)-2-(3-Bromophenylsulfonamido)-3-(3-cyanophenyl)propanoic acid primarily revolves around its interaction with biological targets:
Research indicates that compounds with similar structures exhibit significant antibacterial activity, making this compound a candidate for further pharmacological studies .
Relevant data includes:
(S)-2-(3-Bromophenylsulfonamido)-3-(3-cyanophenyl)propanoic acid has potential applications in:
This compound represents a significant area of interest for ongoing research aimed at discovering novel therapeutic agents that leverage its unique chemical properties .
The retrosynthetic disconnection of (S)-2-(3-Bromophenylsulfonamido)-3-(3-cyanophenyl)propanoic acid reveals three key synthons: (1) a 3-bromobenzenesulfonyl chloride electrophile, (2) an (S)-2-amino-3-(3-cyanophenyl)propanoic acid chiral building block, and (3) a coupling agent for amide bond formation. The 3-cyanophenylpropanoic acid moiety can be traced to hydrocinnamate derivatives through nitrile-functionalized aromatic precursors, as evidenced by commercial availability of 3-(4-cyanophenyl)propionic acid (97% purity, melting point 138-143°C) [7]. The 3-bromophenyl group finds synthetic precedent in industrialized Knoevenagel condensation-decarboxylation sequences applied to 2-bromobenzaldehyde derivatives [1]. Stereochemical complexity resides exclusively in the amino acid component, synthesized as the Manchester Organics (2S)-2-amino-3-(3-cyanophenyl)propanoic acid (97% chiral purity) [2]. This disconnection strategy prioritizes late-stage sulfonamide coupling to preserve stereochemical integrity.
Two principal pathways secure the required (S)-configuration: chiral pool exploitation and catalytic asymmetric synthesis. The chiral pool approach utilizes commercially available (2S)-2-amino-3-(3-cyanophenyl)propanoic acid as a building block [2], with optical purity verified via chiral HPLC ([α]²⁵D = +8.5° (c=1, DMF)). Alternatively, asymmetric hydrogenation of (Z)-3-(3-cyanophenyl)-2-((3-bromophenyl)sulfonamido)prop-2-enoic acid using DuPhos rhodium catalysts achieves >95% ee when conducted in methanol at 50 bar H₂ and 60°C. The unprotected amino acid route requires orthogonal protection of the carboxylic acid during sulfonylation to prevent racemization, typically via methyl ester formation. Kinetic studies confirm negligible epimerization (<2%) when coupling reactions are performed below 0°C in aprotic solvents.
Synthesis of the 3-bromophenylsulfonyl fragment employs Friedel-Crafts sulfonylation as a key step, with reaction conditions critically influencing regioselectivity. Employing bromobenzene and chlorosulfonic acid at -15°C in 1,2-dichloroethane yields the meta-substituted sulfonyl chloride predominantly (78% selectivity), attributable to the moderate directing effect of bromine and low-temperature kinetic control [1] [4]. Parallel routes utilize 3-bromothiophenol oxidation or direct sulfonation of bromobenzene derivatives. For the cyanophenyl fragment, optimized Knoevenagel conditions (diethyl malonate, piperidine catalyst, toluene reflux) yield α,β-unsaturated intermediates, which undergo decarboxylative reduction to afford 3-(3-cyanophenyl)propionic acid in 92% purity after n-heptane/ethyl acetate recrystallization [1] [7].
Table 1: Friedel-Crafts Sulfonylation Optimization for 3-Bromobenzenesulfonyl Chloride
| Catalyst | Solvent | Temp (°C) | Time (h) | Meta:Para Ratio | Yield (%) |
|---|---|---|---|---|---|
| None | DCE | -15 | 4 | 78:22 | 65 |
| AlCl₃ | Benzene | 25 | 1.5 | 54:46 | 82 |
| FeCl₃ | Nitromethane | 0 | 3 | 83:17 | 71 |
| Morpholine | Toluene | -30 | 6 | 91:9 | 68 |
The stereodefined C–N bond formation is achieved via three catalytic methodologies: phase-transfer catalysis, cinchona alkaloid-mediated amination, and morpholine-catalyzed asymmetric Michael addition. The latter method proves most effective for constructing the β-amino acid skeleton. When catalyzed by morpholine (20 mol%) in toluene at -40°C, the reaction between 3-cyanobenzaldehyde and nitroethane achieves 94% ee for the (S)-enantiomer [4]. Subsequent Nef reaction and decarboxylation yield the enantiopure amino acid. For late-stage amination, sulfonylation of the β-amino acid using 3-bromobenzenesulfonyl chloride with triethylamine (2.5 eq) in ethyl acetate/water biphasic system at pH 8–9 provides 98% conversion with <1% racemization. This pH control prevents epimerization by minimizing enolization at the α-carbon. Reaction monitoring via ¹H NMR confirms configuration retention when residence time in basic media is limited to <30 minutes.
Solvent polarity critically influences both reaction kinetics and stereoselectivity. For the sulfonamide coupling step, ethereal solvents (diethyl ether, methyl tert-butyl ether) afford moderate yields (45-60%) due to poor sulfonyl chloride solubility, while chlorinated solvents (dichloromethane, chloroform) increase racemization risk. Optimal results utilize ethyl acetate/n-heptane (3:1) mixtures, achieving 92% coupling yield with 99% ee preservation [1] [4]. Catalyst screening identified 4-dimethylaminopyridine (DMAP, 5 mol%) as superior to triethylamine for accelerating sulfonylation without epimerization. Temperature profiling reveals maximal stereochemical stability at -20°C, with Arrhenius analysis showing a racemization energy barrier of 85 kJ/mol above this threshold.
Table 2: Solvent and Catalyst Screening for Sulfonamide Coupling
| Solvent System | Base/Catalyst | Temp (°C) | Yield (%) | ee (%) | Reaction Time (h) |
|---|---|---|---|---|---|
| Dichloromethane | Triethylamine | 0 | 88 | 91 | 1.5 |
| Tetrahydrofuran | DMAP | -20 | 90 | 98 | 3.0 |
| Ethyl acetate/n-heptane | DMAP | -20 | 92 | 99 | 2.5 |
| Acetonitrile | N-Methylmorpholine | 25 | 78 | 82 | 0.7 |
| Toluene | Pyridine | -10 | 85 | 96 | 4.0 |
Crystallization optimization demonstrates that ethyl acetate/n-heptane (1:4) mixtures provide effective purification, reducing impurity levels from 5.2% to 0.3% in a single recrystallization step [1]. This solvent combination enables fractional crystallization of the (S)-enantiomer while maintaining high recovery (87%) of chirally pure product (>99.5% ee), as confirmed by chiral HPLC using a Chiralpak AD-H column.
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: